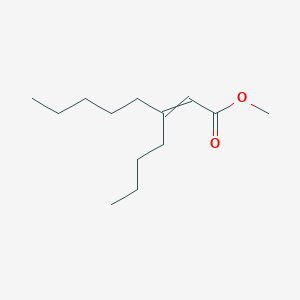
Methyl 3-butyloct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-butyloct-2-enoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from the reaction between an alcohol and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-butyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Methyl 3-butyloct-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug precursor or its effects on biological systems.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-butyloct-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-butenoate: An ester with a similar structure but a shorter carbon chain.
Methyl 3-methyl-2-butenoate: Another ester with a different substitution pattern on the carbon chain.
Methyl 3-(bromomethyl)but-3-enoate: A brominated ester with potential for further functionalization.
Uniqueness
Methyl 3-butyloct-2-enoate is unique due to its longer carbon chain, which can impart different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it valuable for specific applications where longer carbon chains are desired, such as in the synthesis of specialty chemicals or in biological studies.
Properties
CAS No. |
922525-98-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 3-butyloct-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-8-10-12(9-7-5-2)11-13(14)15-3/h11H,4-10H2,1-3H3 |
InChI Key |
AIFMSUPPBOAMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


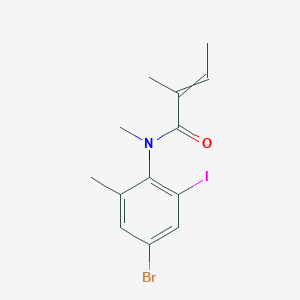
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
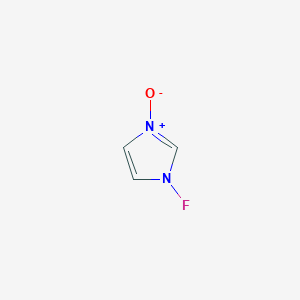
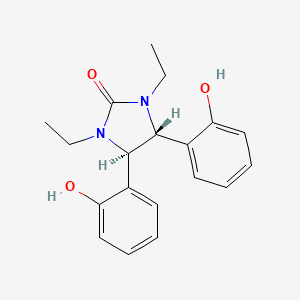

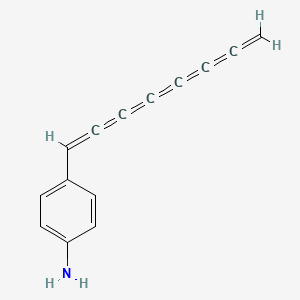
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

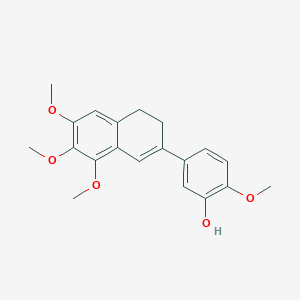
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)

